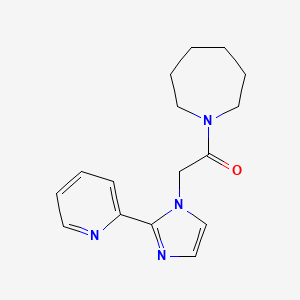
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone, also known as AZI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AZI is a heterocyclic compound that contains a pyridine and an imidazole ring, making it a unique molecule with diverse properties.
Mécanisme D'action
The mechanism of action of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In inflammation, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of inflammatory mediators.
Biochemical and Physiological Effects
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. In cancer cells, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to induce cell cycle arrest and apoptosis, which are mechanisms that lead to the death of cancer cells. In inflammation, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. In microbial infections, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to inhibit the growth of various bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in lab experiments is its high yield of synthesis, which makes it a cost-effective compound. Another advantage is its diverse properties, which make it suitable for various applications. However, one limitation of using 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in lab experiments is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the research on 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone. One direction is the development of novel 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone derivatives with improved properties, such as higher potency and selectivity. Another direction is the investigation of the mechanism of action of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone, which may lead to the discovery of new targets for drug development. Additionally, the use of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone in the preparation of MOFs for various applications, such as gas storage and separation, is an area of active research.
Méthodes De Synthèse
The synthesis of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone involves the reaction of 2-bromo-1-(azepan-1-yl)ethanone with 2-pyridin-2-ylimidazole in the presence of a base. This reaction results in the formation of 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone as a white solid with a high yield.
Applications De Recherche Scientifique
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and material science. In medicinal chemistry, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been reported to exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. In catalysis, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction. In material science, 1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone has been used to prepare metal-organic frameworks (MOFs) with unique properties.
Propriétés
IUPAC Name |
1-(azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-15(19-10-5-1-2-6-11-19)13-20-12-9-18-16(20)14-7-3-4-8-17-14/h3-4,7-9,12H,1-2,5-6,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNOPUSKYAAKSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=CN=C2C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(2-pyridin-2-ylimidazol-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)
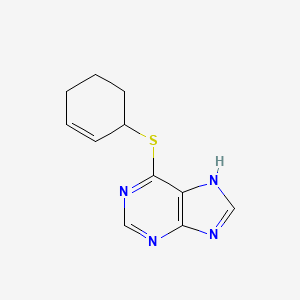
![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)
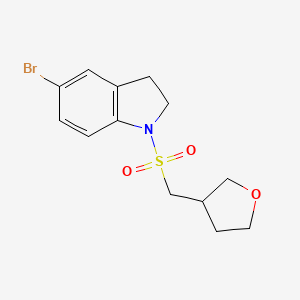
![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)
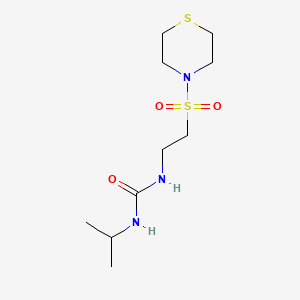
![2,2-Dimethyl-1-[4-[(1-methylpiperidin-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7553807.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)
![2-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-isoquinoline-1-carboxamide](/img/structure/B7553821.png)

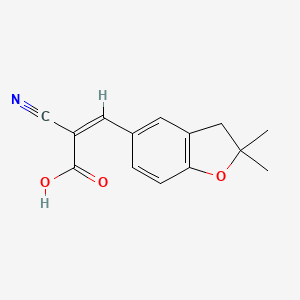
![4-Ethyl-2-pyridin-2-yl-6-[3-(1,2,4-triazol-1-yl)phenoxy]pyrimidine](/img/structure/B7553854.png)
![2,4-Difluoro-5-[(1-phenylcyclobutanecarbonyl)amino]benzamide](/img/structure/B7553859.png)
![5-[2-[(4-Methylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]furan-2-sulfonamide](/img/structure/B7553866.png)